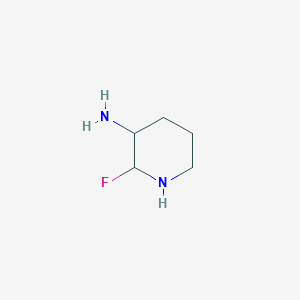

2-Fluoro-3-piperidinamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1184916-69-5 |

|---|---|

Molecular Formula |

C5H11FN2 |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

2-fluoropiperidin-3-amine |

InChI |

InChI=1S/C5H11FN2/c6-5-4(7)2-1-3-8-5/h4-5,8H,1-3,7H2 |

InChI Key |

FILIJLHUUASTOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 3 Piperidinamine and Its Analogs

Stereoselective Synthesis Approaches for Fluorinated Piperidinamines

The introduction of fluorine into a piperidine (B6355638) ring, combined with the presence of an amino group, creates complex stereochemical challenges. Modern synthetic chemistry has risen to this challenge through the development of highly sophisticated and selective methods.

Asymmetric Catalysis in Fluoropiperidine Formation

Asymmetric catalysis is a powerful tool for establishing chirality in fluorinated piperidine structures, enabling the synthesis of specific enantiomers. sigmaaldrich.comprinceton.edu Rhodium-based catalysts have proven particularly effective in this domain. One notable approach involves the highly regio-, chemo-, and enantioselective asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride. acs.org This reaction, utilizing a catalyst system of Rh(NBD)2(BF4) and the Walphos 003 ligand, produces the corresponding fluorinated piperidine with high selectivity, obviating the need for chiral enrichment procedures. acs.org

Another strategy employs a rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the coupling of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate to generate 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) ring furnishes the final enantioenriched 3-substituted piperidine. snnu.edu.cn

Copper-catalyzed reactions also offer a pathway to chiral fluorinated piperidines. A dual-copper-catalyzed enantioselective decarboxylative [2+3] cycloaddition has been developed, providing access to a range of optically pure dihydrofuro[3,2-c]coumarin derivatives which can serve as precursors or analogs. acs.org Furthermore, a copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities under mild conditions. nih.gov

Enzymatic methods are also emerging as a viable alternative. The enzymatic dynamic asymmetric transamination of a fluoroketone represents a green and efficient route to chiral fluorinated aminopiperidines, avoiding the need for direct stereoselective fluorination steps. scientificupdate.com

Diastereoselective Transformations and Control in Ring Construction

Controlling the relative stereochemistry between substituents on the piperidine ring is as critical as controlling the absolute stereochemistry. Diastereoselective transformations are key to achieving the desired cis or trans arrangement of atoms.

A significant strategy for achieving high diastereoselectivity is the cis-selective hydrogenation of fluoropyridine precursors. nih.gov Using a commercially available heterogeneous palladium catalyst, a broad range of (multi)fluorinated piperidines can be synthesized from abundant and inexpensive fluoropyridines. nih.gov This method has demonstrated high tolerance for air and moisture and has been successfully applied to the synthesis of fluorinated derivatives of drug compounds. nih.gov The cis-selectivity is a notable feature of this catalytic system. nih.gov

Biocatalytic cascades involving enzymes such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) have also been employed to generate substituted piperidine frameworks with high conversion, enantiomeric excess (ee), and diastereomeric excess (de) in a one-pot reaction. researchgate.net The stereochemical outcome in these enzymatic reductions can often be rationalized by minimizing steric interactions. researchgate.net

Furthermore, the stereocontrolled nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts, followed by monohydrogenation and a highly diastereoselective epoxidation-nucleophilic addition sequence, has been used to synthesize 2,6-disubstituted 3-piperidinols with a defined 2,3-cis and 2,6-trans relative stereochemistry. nih.gov

Enantiomeric Resolution Techniques for Aminopiperidine Derivatives

When a synthesis produces a racemic mixture of enantiomers, resolution techniques are required to separate the desired stereoisomer. Classical resolution via the formation of diastereomeric salts is a widely used and effective method. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts. researchgate.net These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.netmdpi.com For instance, (R)-3-aminopiperidine has been successfully resolved from its racemic mixture using enantiomerically pure N-tosyl-(S)-phenylalanine or (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) as resolving agents. researchgate.net The significant difference in solubility between the resulting diastereomeric salts in specific solvent systems enables efficient separation. researchgate.net

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In one example, the chiral base system of n-BuLi and (−)-sparteine selectively deprotonates one enantiomer of an N-Boc-2-arylpiperidine, allowing for the separation of the unreacted, enantioenriched starting material from the derivatized product. acs.org

For analytical purposes and for monitoring the success of a resolution, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool. For non-chromophoric compounds like aminopiperidines, a pre-column derivatization technique can be employed. nih.gov For example, reacting the amine with para-toluenesulfonyl chloride introduces a chromophore, allowing for UV detection and separation on a chiral stationary phase column, such as Chiralpak AD-H. nih.gov This method provides a robust way to determine the enantiomeric purity of the final product. nih.gov

| Resolution Technique | Principle | Example Application for Aminopiperidines |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility). researchgate.netmdpi.com | Resolution of racemic 3-aminopiperidine using N-tosyl-(S)-phenylalanine or chiral cyclic phosphoric acids. researchgate.net |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst, leading to separation of unreacted enantiomer and product. acs.org | Deprotonation of N-Boc-2-arylpiperidines using n-BuLi and the chiral ligand sparteine. acs.org |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase for analytical quantification of enantiomeric purity. nih.gov | Estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine after pre-column derivatization. nih.gov |

Memory of Chirality (MOC) in Cyclization Pathways

Memory of Chirality (MOC) is a fascinating stereochemical phenomenon where the chirality of a transient, axially chiral intermediate is transferred to a new stereocenter in the product. This strategy has been effectively applied to the asymmetric synthesis of piperidines. nih.govresearchgate.net

An intramolecular SN2' cyclization of α-amino ester enolates provides a powerful method for constructing piperidine derivatives with adjacent quaternary-tertiary stereocenters. nih.govresearchgate.net In this process, a single chiral center present in the starting material dictates the stereochemical outcome of the cyclization, leading to products with excellent diastereo- and enantioselectivity. researchgate.net The Thorpe-Ingold effect, which influences bond angles and reaction rates, can enhance the preservation of chirality during the reaction. nih.gov This approach allows for the creation of stereochemically rich piperidine structures in a single, efficient operation. researchgate.net

Strategies for Piperidine Ring Construction and Functionalization

The formation of the core piperidine ring is a fundamental aspect of the synthesis of 2-Fluoro-3-piperidinamine and its analogs. Catalytic hydrogenation is a primary and robust method for this transformation.

Catalytic Hydrogenation-Based Approaches (e.g., Fluoropyridine Hydrogenation)

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing the corresponding piperidines. nih.govresearchgate.net A significant advancement in this area is the development of a robust protocol for the cis-selective hydrogenation of readily available fluoropyridines. nih.gov

This method utilizes a commercial heterogeneous palladium catalyst (Pd/C) and enables the chemoselective reduction of the fluoropyridine ring while tolerating other potentially reducible groups, such as benzene (B151609) rings. nih.gov The reaction proceeds with high diastereoselectivity, yielding the cis-fluorinated piperidine products. nih.gov To overcome challenges with the purification of volatile unprotected piperidines, the products are often trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov This strategy has been expanded to create enantioenriched fluorinated piperidines by hydrogenating an oxazolidine-substituted pyridine (B92270) precursor in a diastereoselective manner, followed by cleavage of the chiral auxiliary. nih.gov

| Catalyst System | Substrate | Key Features |

| Pd/C (heterogeneous) | Fluoropyridines | Robust, cis-selective, tolerates other aromatic systems, scalable. nih.gov |

| Rh/C, Rh/Al2O3 | Fluoropyridines | Investigated, but Pd/C showed superior yield in some studies. nih.gov |

| Rh(NBD)2(BF4) / Walphos 003 | Fluoro-enamide (from pyridine) | Highly enantioselective for specific substrates. acs.orgscientificupdate.com |

| Rh2O3 | Amine-functionalized pyridines | Effective under mild conditions (5 bar H2, 40 °C). researchgate.net |

This hydrogenation approach provides a straightforward and powerful route to valuable fluorinated piperidine building blocks, which are of great interest for pharmaceutical and agrochemical research. nih.gov

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring system, where a linear precursor is induced to form a cyclic structure. These reactions often offer excellent control over stereochemistry.

One prominent method involves the intramolecular C–H amination of N-fluoro amides. nih.govacs.org Copper-catalyzed systems, for instance, can activate N-F bonds to facilitate the formation of the piperidine ring. nih.gov Mechanistic studies, including kinetic isotope effect (KIE) experiments, indicate that the C-H bond cleavage is the turnover-limiting step in these transformations. nih.govacs.org For six-membered ring formation leading to piperidines, a KIE value (kH/kD) of 4.2 has been measured, highlighting the influence of this step on the reaction rate. nih.gov

Another effective approach is the oxidative ring opening followed by double reductive amination . researchgate.netjyu.fi This strategy has been successfully employed for the stereocontrolled synthesis of fluorine-containing piperidine derivatives. researchgate.net The process begins with an unsaturated bicyclic lactam, which undergoes oxidative cleavage of its carbon-carbon double bond to generate a reactive diformyl intermediate. This intermediate is not isolated but is immediately subjected to a double reductive amination with a suitable fluoroalkylamine, leading to the formation of the piperidine ring in a controlled manner. researchgate.netjyu.fi The stereochemistry of the final product is predetermined by the chiral centers present in the starting lactam. jyu.fi

Iron-catalyzed reductive amination and other radical cyclizations also provide pathways to piperidine scaffolds through intramolecular processes. nih.gov

Table 1: Overview of Intramolecular Cyclization Methods for Fluorinated Piperidines

| Method | Catalyst/Reagent | Key Intermediate | Stereocontrol | Citation |

|---|---|---|---|---|

| Intramolecular C-H Amination | Copper Complexes (e.g., [TpixCuL]) | N-Fluoro Amide | High | nih.gov, acs.org |

| Oxidative Cleavage & Reductive Amination | Ozonolysis, Fluoroalkylamines | Diformyl Intermediate | High (Substrate-directed) | researchgate.net, jyu.fi |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like functionalized piperidines. e-journals.in These reactions are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. e-journals.in

The synthesis of highly functionalized piperidines can be achieved through MCRs catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2). e-journals.in A typical reaction involves the condensation of an aldehyde, an amine, and a β-keto ester. e-journals.in The plausible mechanism involves the initial formation of an enamine from the amine and β-keto ester, and an imine from the aldehyde and amine. These intermediates then participate in a cascade of reactions, including a Mannich-type reaction followed by cyclization and dehydration, to yield the final piperidine scaffold. e-journals.in

While specific examples leading directly to this compound via MCRs are not extensively detailed, the principles can be applied by using fluorinated building blocks. For instance, a fluorinated aldehyde or amine could be incorporated into an established MCR protocol to generate a fluorinated piperidine core. The versatility of MCRs allows for the combination of various components, making it a promising strategy for accessing analogs of this compound. nih.govresearchgate.net

Fluorine-Assisted Reaction Mechanisms in Piperidine Synthesis

The presence of fluorine substituents can significantly influence reaction pathways and stereochemical outcomes in piperidine synthesis. This is not merely an incidental substitution but an active participation of the fluorine atom in directing the course of the reaction.

A key example is observed in the hydrogenation of fluoropyridine precursors . nih.gov A method of radical cyclization involving a 1,6-hydrogen atom transfer can be facilitated by the presence of fluorine. nih.gov More profoundly, during the dearomatization-hydrogenation (DAH) of fluoropyridines to form all-cis-(multi)fluorinated piperidines, the fluorine atom plays a crucial role in determining the product's conformation. scientificupdate.comnih.gov The fluorine atom exhibits a strong preference for the axial position in the resulting piperidine ring. scientificupdate.comnih.gov This preference is attributed to stabilizing electrostatic and hyperconjugative interactions. nih.gov Specifically, a favorable charge-dipole interaction between the electron-rich fluorine atom and the protonated piperidine nitrogen (C-F…H-N+) stabilizes the axial conformation. scientificupdate.comnih.gov

Furthermore, the strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, which can be leveraged during the synthesis. u-tokyo.ac.jp In copper-catalyzed intramolecular aminations, the N-F bond is specifically targeted for activation to initiate the cyclization cascade. nih.gov This demonstrates how the C-F bond's unique properties can be integral to the reaction mechanism. Computational and experimental studies have systematically investigated these effects, revealing that the interplay of charge-dipole interactions, hyperconjugation, and solvation effects are the major drivers of the conformational behavior of fluorinated piperidines. nih.gov

Precursor Chemistry and Functional Group Interconversions for this compound

The synthesis of this compound relies heavily on the strategic preparation of precursors and the controlled manipulation of functional groups throughout the synthetic sequence.

Methodologies for Stereospecific Introduction of Fluorine Substituents

Achieving stereocontrol during the introduction of the fluorine atom is critical. While traditional methods like electrophilic or nucleophilic fluorination can be used, they often require complex, pre-functionalized substrates with existing stereocenters to ensure diastereoselectivity. nih.gov

A more direct and highly stereospecific method is the dearomatization-hydrogenation (DAH) of fluoropyridine precursors . eurekalert.orgnih.gov This one-pot process, often catalyzed by rhodium or palladium complexes, converts readily available fluoropyridines into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govacs.org The reaction first involves a dearomatization event, followed by a hydrogenation that proceeds from a single face of the molecule, thereby setting the relative stereochemistry of all substituents, including the fluorine atom. eurekalert.orgnih.gov This approach avoids competing hydrodefluorination, a common side reaction in the hydrogenation of fluoroaromatics. acs.org

Another strategy involves creating the piperidine ring from a fluorinated precursor. acs.orgnih.gov This leverages the broad commercial availability of fluorinated building blocks, which can then be incorporated into ring-forming reaction sequences. researchgate.net

Table 2: Comparison of Stereospecific Fluorination Strategies

| Method | Precursor | Catalyst/Reagent | Key Advantage | Citation |

|---|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | Fluoropyridine | Rhodium or Palladium complexes | High diastereoselectivity (all-cis) in a one-pot reaction | nih.gov, acs.org |

| Nucleophilic/Electrophilic Fluorination | Pre-functionalized acyclic or cyclic substrate | DAST, Selectfluor®, etc. | Applicable for late-stage fluorination | nih.gov, nih.gov |

Manipulation of Amino and Piperidine Ring Functionalities

The synthesis of this compound requires careful management of the amino group and other functionalities on the piperidine ring. The use of protecting groups is essential to prevent unwanted side reactions of the nitrogen atom during synthesis.

Commonly used protecting groups for the piperidine nitrogen include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc). acs.orgnih.gov These groups can be introduced in situ following the formation of the piperidine ring to facilitate purification and subsequent manipulations. acs.orgnih.gov For example, after the hydrogenation of a fluoropyridine, the resulting volatile piperidine can be trapped with Cbz-Cl or Fmoc-OSu to yield a stable, easily handled product. acs.orgnih.gov

These protecting groups are chosen based on their stability to certain reaction conditions and the specific methods required for their removal. This orthogonality allows for selective deprotection and further functionalization at different stages of the synthesis. For instance, a Boc group can be removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis, allowing for differential manipulation of multiple protected nitrogens within a single molecule. The principles of functional group interconversion (FGI) are applied to transform one functional group into another, such as converting a hydroxyl group to a leaving group for a subsequent nucleophilic substitution, or reducing a carbonyl to form an alcohol. ub.edu This toolkit of protection, deprotection, and interconversion is fundamental to constructing the target molecule with the desired arrangement of functional groups.

Theoretical and Computational Studies of 2 Fluoro 3 Piperidinamine

Quantum Chemical Calculations and Structural Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-3-piperidinamine at a molecular level.

The introduction of a fluorine atom to the piperidine (B6355638) ring significantly alters its electronic landscape. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can influence the basicity of the nearby amino groups. unifi.itemerginginvestigators.org This effect can be crucial in modulating the pKa of the molecule, a key parameter in drug design for optimizing pharmacokinetic properties. d-nb.infoscientificupdate.com

Computational studies, such as those employing Density Functional Theory (DFT), can quantify these electronic effects. researchgate.netresearchgate.net Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals how fluorine substitution impacts the molecule's reactivity and stability. emerginginvestigators.orgresearchgate.net For instance, a lower HOMO-LUMO gap can suggest higher chemical reactivity. researchgate.net Mulliken charge analysis can further detail the charge distribution across the molecule, highlighting the polarization of C-F and C-N bonds. emerginginvestigators.org

The presence of fluorine can also lead to hyperconjugative interactions, where electron density is shared between filled and empty orbitals. These interactions, along with electrostatic forces, play a significant role in determining the molecule's preferred conformation. d-nb.inforesearchgate.netnih.gov

The piperidine ring is not planar and typically adopts a chair conformation. The substituents—in this case, a fluorine atom at position 2 and an amine group at position 3—can occupy either axial or equatorial positions. Computational investigations are crucial for determining the relative stability of these different conformers. d-nb.infonih.gov

Studies on substituted fluorinated piperidines have revealed that the conformational preferences are governed by a complex interplay of steric hindrance, electrostatic interactions (such as charge-dipole interactions), and hyperconjugation. d-nb.inforesearchgate.netnih.gov In many fluorinated piperidine derivatives, there is a notable preference for the fluorine atom to occupy an axial position, which can be counterintuitive based on sterics alone. scientificupdate.comresearchgate.net This preference is often rationalized by favorable dipole interactions and hyperconjugative effects. researchgate.netresearchgate.net

DFT calculations can be used to compute the free energy differences (ΔG) between the equatorial and axial conformers in both the gas phase and in different solvents, showing that solvent polarity can play a major role in conformational behavior. d-nb.inforesearchgate.netnih.gov

Table 1: Calculated Free Enthalpy Differences for Conformers of 3-Fluoropiperidine (B1141850) Derivatives

| Compound | Solvent | ΔG (kcal/mol) (Solvent) | ΔG (kcal/mol) (Gas Phase) | Experimental Observation |

| 3-Fluoropiperidine (TFA-analogue) | Chloroform | +0.3 | - | Axial |

| 3,5-Difluoropiperidine (TFA-analogue) | Chloroform | +0.4 | - | Axial |

| 3-Fluoropiperidine (HCl-analogue) | Water | +4.8 | +1.8 | Axial |

| 3,5-Difluoropiperidine (HCl-analogue) | Water | +8.6 | +3.9 | Axial |

| 3-Fluoropiperidine (NH-analogue) | Water | +0.4 | -1.7 | Axial |

| 3,5-Difluoropiperidine (NH-analogue) | Water | +3.9 | +2.3 | Axial |

| Data sourced from a computational analysis (M06-2X/def2-QZVPP) of fluorinated piperidine derivatives. A positive ΔG value indicates a preference for the axial conformer. researchgate.net |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

The synthesis of fluorinated piperidines can be challenging. scientificupdate.com Computational methods can aid in understanding and optimizing synthetic routes. For instance, in the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to form piperidines, the reaction is thought to proceed through an outer-sphere dissociative mechanism. nih.gov Theoretical calculations can model the intermediates and transition states of such catalytic cycles.

Another approach is the dearomatization-hydrogenation of fluoropyridines. nih.govnih.gov Computational analysis of these reaction pathways can reveal the energy barriers for each step, helping to explain the observed reaction rates and yields. By modeling the transition state structures, chemists can gain insight into the geometry required for the reaction to proceed, which is crucial for designing more efficient catalysts and reaction conditions. researchgate.net

Achieving high stereoselectivity is a primary goal in the synthesis of complex molecules like this compound. Computational studies are instrumental in explaining and predicting the stereochemical outcomes of reactions. nih.govmdpi.comnih.gov

For example, in the asymmetric hydrogenation of a fluoroenamide to produce a syn-fluoro-piperidine, computational screening of different metal-ligand combinations can help identify catalysts that provide high enantioselectivity. scientificupdate.com By calculating the energies of the transition states leading to different stereoisomers, researchers can determine which pathway is energetically favored. nih.gov

Molecular Electron Density Theory (MEDT) is one framework used to study cycloaddition reactions, which can be involved in the synthesis of heterocyclic systems. nih.govmdpi.com This theory analyzes the changes in electron density throughout the reaction to understand the molecular mechanism and stereoselectivity. mdpi.com For reactions like the aza-Heck cyclization, computational modeling of the chiral ligand-metal complex can explain the high selectivity observed. nih.gov

Molecular Modeling and Interaction Prediction

Molecular modeling techniques, such as docking and molecular dynamics simulations, are used to predict how a molecule like this compound might interact with biological targets, such as proteins or enzymes. nih.govnih.gov These methods are central to the process of drug discovery. researchgate.net

In a typical molecular docking study, a 3D model of the target protein is used, and the small molecule is placed into the active site in various orientations and conformations. nih.gov A scoring function then estimates the binding affinity for each pose, predicting the most likely binding mode. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov

For piperidine-containing compounds, these interactions are crucial for their biological activity. nih.gov Molecular dynamics simulations can further refine these predictions by simulating the movement of the atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein. researchgate.net While specific interaction predictions for this compound would require a defined biological target, the general principles of molecular modeling allow for a rational approach to identifying its potential therapeutic applications.

Ligand-Target Interaction Profiling (In Silico)

In silico ligand-target interaction profiling is a computational technique used to predict the binding of a small molecule (a ligand), such as this compound, to various biological macromolecules (targets), typically proteins. This process is fundamental to understanding a compound's potential therapeutic effects and off-target interactions. The primary methods employed for this purpose are molecular docking and pharmacophore modeling.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. A higher predicted binding affinity suggests a more stable and potentially more potent interaction. For this compound, this would involve docking the molecule against a panel of known drug targets to identify potential biological activities. The output of such a study would typically be a ranked list of potential targets based on their predicted binding energies.

Pharmacophore modeling, another key technique, focuses on identifying the essential three-dimensional arrangement of chemical features of a ligand that are necessary for biological activity. These models can then be used to screen large databases of compounds to find other molecules that fit the model and may have similar activity. They can also be used to predict the potential targets for a novel compound like this compound by comparing its pharmacophoric features to those of known ligands for various targets.

While specific ligand-target interaction data for this compound is not available, the table below illustrates the kind of data that would be generated from such a study, using hypothetical targets and binding affinity scores for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Ser149 |

| Serotonin (B10506) Transporter (SERT) | -7.2 | Tyr95, Ile172 |

| Norepinephrine Transporter (NET) | -7.9 | Phe317, Ser418 |

| Sigma-1 Receptor | -9.1 | Glu172, Tyr173 |

| Muscarinic M1 Receptor | -6.5 | Tyr106, Gln130 |

Computational Approaches to Metabolic Stability Prediction (In Silico)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, determining how long it remains active in the body. Computational methods are widely used to predict the metabolic fate of new compounds, identifying potential sites of metabolism and estimating the rate of metabolic clearance.

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP450) family of enzymes. In silico tools can predict which CYP450 isoforms are most likely to metabolize a given compound and which specific atoms in the molecule are most susceptible to modification. For this compound, these predictions would be based on its chemical structure. The presence of the fluorine atom is of particular interest, as fluorination is a common strategy to block metabolic sites and enhance stability. However, the position of the fluorine atom is crucial, and it does not always guarantee increased stability.

Computational models for metabolic stability prediction often use machine learning algorithms trained on large datasets of experimentally determined metabolic data. These models can provide a quantitative prediction of metabolic stability, often expressed as in vitro half-life (T½) or intrinsic clearance (CLint).

Another aspect of computational metabolic prediction is the identification of potential metabolites. Software can predict the structures of molecules that are likely to be formed after metabolism by various enzymes. This is crucial for understanding the complete disposition of a drug and for identifying any potentially toxic metabolites. For this compound, potential metabolic pathways could include N-dealkylation, oxidation of the piperidine ring, or glucuronidation.

The following table provides a hypothetical summary of a computational metabolic stability prediction for this compound.

| Parameter | Predicted Value | Method |

| Primary Metabolizing CYP450 Isoform | CYP2D6, CYP3A4 | Substrate Specificity Models |

| Predicted In Vitro Half-life (human liver microsomes) | 45 min | Machine Learning Regression Model |

| Predicted Intrinsic Clearance (CLint) | 25 µL/min/mg protein | QSAR Modeling |

| Predicted Sites of Metabolism | N-dealkylation, C5-oxidation | Site of Metabolism Prediction Software |

| Major Predicted Metabolites | 2-Fluoro-3-aminopiperidine, 5-hydroxy-2-fluoro-3-piperidinamine | Metabolite Prediction Algorithms |

It is imperative to reiterate that the data presented in the tables are hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain. Such studies would be a critical step in the preclinical evaluation of this compound.

Biological and Medicinal Chemistry Research Applications of 2 Fluoro 3 Piperidinamine Scaffolds Preclinical and in Vitro Focus

Design and Synthesis of Advanced Piperidine (B6355638) Derivatives for Biological Probing

The design of advanced piperidine derivatives incorporating the 2-fluoro-3-piperidinamine scaffold is a strategic approach to modulate biological activity. The substitution of a hydrogen atom with fluorine can significantly alter the electronic properties, conformation, and metabolic stability of the parent molecule.

Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR exploration often involves modifications at several key positions to enhance target affinity and selectivity.

One of the primary sites for modification is the piperidine nitrogen. N-substitution allows for the introduction of a wide array of functional groups that can interact with specific residues in the binding pockets of biological targets. For instance, in the development of kinesin spindle protein (KSP) inhibitors, modulation of the piperidine pKa through the introduction of a fluorine atom was a key strategy. It was found that an axial fluorine atom in the piperidine ring led to increased basicity and better efficacy, highlighting the importance of stereochemistry in SAR. nih.gov

Another key area for modification is the amino group at the 3-position. Acylation or alkylation of this group can lead to compounds with altered biological activities. The synthesis of analogs often starts from a protected 3-fluoro-4-aminopiperidine derivative, allowing for selective modifications. nih.gov Asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine (B92270) is one synthetic approach to access these chiral building blocks. nih.gov

The interplay between the fluorine atom at the 2-position and substituents at other positions on the piperidine ring is a critical aspect of SAR. The fluorine atom's electron-withdrawing nature can influence the pKa of the nearby amino group and the piperidine nitrogen, which in turn can affect binding to the target protein. nih.gov

Table 1: Representative Structure-Activity Relationships of Fluorinated Piperidine Analogs

| Compound Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Axial fluorine at C3 of piperidine | Increased pKa and efficacy in KSP inhibitors | nih.gov |

| Equatorial fluorine at C3 of piperidine | Lower pKa compared to axial counterpart | nih.gov |

| N-substitution with aryl groups | Modulation of binding affinity at serotonin (B10506) transporters | nih.gov |

The incorporation of a fluorine atom into the this compound scaffold has profound effects on its biological properties. The high electronegativity of fluorine can alter the molecule's electronic distribution, influencing its binding affinity for target proteins. This can lead to enhanced potency and selectivity.

Fluorine can also significantly improve the metabolic stability of a compound. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability. For example, fluoro-substituted 3,4-dihydroquinazoline derivatives showed a two-fold increase in liver metabolic stability compared to their non-fluorinated counterparts. researchgate.net

However, the impact of fluorination is not always predictable. In some cases, fluorination can lead to a decrease in biological activity. A data-driven analysis of fluorinated ligands for aminergic G protein-coupled receptors (GPCRs) found that while fluorination of aromatic rings often had a positive or neutral effect on affinity, fluorination of aliphatic fragments more frequently led to a decrease in activity.

In Vitro Pharmacological Characterization of this compound Analogs

In vitro pharmacological studies are essential to determine the biological activity of newly synthesized this compound analogs. These studies typically involve assessing the compound's binding affinity to its target and its functional activity in cellular assays.

Binding affinity studies, often conducted using radioligand displacement assays, quantify the interaction between a compound and its biological target. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Derivatives of fluorinated piperidines have been shown to bind with high affinity to a variety of GPCRs. For example, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov Similarly, 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have been developed as potent dopamine (B1211576) D4 receptor antagonists, with some compounds exhibiting Ki values in the single-digit nanomolar range. chemrxiv.org

Table 2: Representative Binding Affinities (Ki) of Fluorinated Piperidine Analogs for GPCRs

| Compound Class | Target | Ki (nM) | Reference |

|---|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Serotonin Transporter (SERT) | 2 - 400 | nih.gov |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor | 1.7 - 705 | chemrxiv.org |

| N-(2-Fluoroethoxy)piperazine Analogs | Dopamine D3 Receptor | 0.17 - 5 | nih.gov |

Cellular activity assays provide a measure of a compound's functional effects in a biological system. These assays can assess a wide range of activities, including cytotoxicity, enzyme inhibition, and receptor agonism or antagonism.

The cytotoxicity of fluorinated piperidine analogs is often evaluated in cancer cell lines using assays such as the MTT assay, which measures cell viability. For example, certain s-triazine compounds bearing a piperidine moiety have shown potent EGFR inhibitory activity and cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range. chemrxiv.org In another study, fluoro-substituted 3,4-dihydroquinazoline derivatives exhibited cytotoxic effects in A549 non-small cell lung cancer cells, with an IC50 value of 5.9 μM for the most potent compound. researchgate.net

Table 3: Representative Cytotoxicity (IC50) of Fluorinated and Piperidine-Containing Compounds in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| s-Triazine with piperidine moiety | Various cancer cell lines | 0.059 - 0.081 | chemrxiv.org |

| Fluoro-substituted 3,4-dihydroquinazolines | A549 (Lung) | 5.9 | researchgate.net |

| Fluorinated aminophenylhydrazines | A549 (Lung) | 0.64 | acs.org |

Preclinical Metabolism and Biotransformation Studies (In Vitro and Animal Models)

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro metabolism studies, typically using liver microsomes or S9 fractions, are employed to identify potential metabolic pathways and to assess the metabolic stability of a compound.

For fluorinated piperidine derivatives, metabolism can occur at various sites on the molecule. Studies on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides have shown that these compounds are oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

The fluorine atom itself can influence the metabolic profile. While the C-F bond is generally stable, defluorination can occur and is a known metabolic pathway for some fluorinated compounds. In vitro metabolism studies of 18F-labeled 1-phenylpiperazine (B188723) using mouse liver S9 fraction identified defluorination as the main metabolic pathway. nih.gov

The position of the fluorine atom can also direct metabolism to other parts of the molecule by blocking metabolism at the fluorinated position. This can lead to the formation of different metabolites compared to the non-fluorinated parent compound.

Enzyme-Mediated Transformations (e.g., Cytochrome P450 Metabolism)

The metabolism of xenobiotics, including pharmaceutical compounds, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for the oxidative metabolism of a vast array of substrates. For piperidine-containing compounds, metabolism often occurs via the CYP system. For instance, the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) undergoes metabolism by CYP1A2, CYP3A4, and CYP2D6. nih.gov Similarly, piperazine-containing compounds have also been shown to be mechanism-based inactivators of CYP3A4. nih.govresearchgate.net

Given the presence of the piperidine ring, it is highly probable that this compound undergoes metabolism mediated by CYP enzymes. The presence of fluorine can influence the site and rate of metabolism. Fluorination is known to increase the metabolic stability of molecules due to the high energy of the C-F bond. nih.gov Potential metabolic pathways for the this compound scaffold could involve N-dealkylation, hydroxylation of the piperidine ring, or oxidation of the amine group. The specific CYP isozymes involved would need to be determined through in vitro studies using human liver microsomes (HLMs) or recombinant CYP enzymes.

In vitro experimental models are essential for characterizing the enzymatic transformations of drug candidates. Human liver microsomes (HLMs) are a standard tool as they contain a rich complement of drug-metabolizing enzymes, including CYPs. nih.gov Another valuable model is the use of hepatic cell lines, such as HepaRG cells, which can provide a more comprehensive view of metabolism, including both Phase I and Phase II reactions. nih.gov By incubating this compound with these systems, researchers can identify the resulting metabolites and deduce the enzymatic pathways involved.

Table 1: Potential Cytochrome P450 Isozymes Involved in the Metabolism of Piperidine-Containing Compounds

| CYP Isozyme | Role in Metabolism of Piperidine-Containing Compounds | Reference |

|---|---|---|

| CYP1A2 | Involved in the 5-sulfoxidation and N-demethylation of thioridazine. | nih.gov |

| CYP2D6 | Catalyzes mono- and di-2-sulfoxidation of thioridazine. | nih.gov |

| CYP3A4 | A major enzyme in the metabolism of many drugs, involved in the metabolism of thioridazine and inactivation by piperazine-containing compounds. | nih.govnih.govresearchgate.net |

Metabolite Identification and Profiling using Advanced Analytical Techniques

The identification and characterization of metabolites are critical steps in understanding the biotransformation of a drug candidate. Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are instrumental in this process. nih.govmdpi.com

For a compound like this compound, an untargeted metabolomics approach could be employed. This involves incubating the compound with an in vitro system like HLMs or HepaRG cells and then analyzing the resulting mixture using LC-HRMS. nih.gov The high-resolution capabilities of instruments like the Orbitrap mass analyzer allow for the accurate determination of the elemental composition of potential metabolites. nih.gov

By comparing the mass spectra of the parent compound with those of its potential metabolites, researchers can identify biotransformations such as hydroxylation, dehydrogenation, or glucuronidation. For example, in the metabolism study of 2-fluoro-deschloroketamine (2F-DCK), a structurally related compound, thirteen in vitro metabolites were identified using HRMS. nih.gov The metabolic pathways for 2F-DCK included N-demethylation and hydroxylation, which are plausible pathways for this compound as well.

Molecular networking is a powerful data analysis strategy that can be used to visualize and annotate the complex datasets generated from metabolomics experiments. This approach groups molecules with similar fragmentation patterns, which can aid in the identification of related metabolites and the elucidation of metabolic pathways. nih.gov

Table 2: Advanced Analytical Techniques for Metabolite Identification

| Technique | Application in Metabolite Profiling | Reference |

|---|---|---|

| LC-HRMS | Separation and high-resolution mass analysis of metabolites in complex biological matrices. | nih.govmdpi.com |

| Orbitrap Mass Analyzer | Provides high mass accuracy for the determination of elemental compositions of metabolites. | nih.gov |

| Molecular Networking | A computational approach to organize and visualize mass spectrometry data to facilitate the identification of structurally related molecules. | nih.gov |

Application of In Silico Predictions in Metabolism Research

In silico or computational tools play an increasingly important role in modern drug discovery and development by predicting the metabolic fate of new chemical entities. nih.govmdpi.comnih.gov These predictive models can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

For this compound, various in silico models could be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Ligand-based models, for instance, can predict the metabolic fate of a compound based on its chemical structure and properties. nih.gov Tools like MetaPrint2D can predict the sites of Phase I metabolism by identifying atoms in the molecule that are most likely to be modified by CYP enzymes. nih.gov

Structure-based approaches, such as molecular docking, can be used to simulate the interaction of this compound with the active sites of specific CYP isozymes. nih.gov By understanding how the molecule binds within the enzyme's active site, researchers can make predictions about which sites on the molecule are most susceptible to metabolism. This information can guide the design of analogues with improved metabolic stability.

Computational quantum chemical studies can also provide insights into how fluorination affects the chemical properties and metabolic stability of a molecule. emerginginvestigators.org Such studies can help to rationalize the observed metabolic pathways and guide the design of new compounds with more favorable metabolic profiles.

Table 3: In Silico Tools in Metabolism Research

| Tool/Approach | Application | Reference |

|---|---|---|

| MetaPrint2D | Predicts sites of Phase I metabolism based on circular fingerprints of substrates and metabolites. | nih.gov |

| Molecular Docking | Simulates the binding of a molecule to the active site of an enzyme to predict metabolic susceptibility. | nih.gov |

| ADME Prediction Models | Calculates pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. | nih.gov |

| Quantum Chemical Studies | Investigates the effect of structural modifications, like fluorination, on the electronic properties and stability of a molecule. | emerginginvestigators.org |

Analytical Methodologies for Research and Characterization of 2 Fluoro 3 Piperidinamine

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating 2-Fluoro-3-piperidinamine from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used method for analyzing non-volatile compounds. unm.edu Due to the polar and basic nature of this compound, several HPLC modes can be employed.

Reversed-Phase (RP-HPLC): Standard C18 columns can be used, but the high polarity of the analyte may lead to poor retention. The use of ion-pairing agents in the mobile phase can improve peak shape and retention time.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and provides better retention than traditional reversed-phase chromatography.

Mixed-Mode Chromatography: Columns that combine ion-exchange and reversed-phase properties are effective for retaining and separating polar basic compounds like 3-aminopiperidine and its derivatives. researchgate.net

Detection is often achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore. researchgate.net Alternatively, derivatization with a UV-active agent can allow for UV detection.

Interactive Table 3: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Mixed-Mode (e.g., Ion-Exchange/Reversed-Phase) |

| Mobile Phase A | Ammonium formate (B1220265) buffer in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

Physico-Chemical Property Determination for Research Purposes (e.g., pKa, Lipophilicity in a research context)

The physicochemical properties of this compound, such as its basicity (pKa) and lipophilicity (logP/logD), are critical parameters in a research context, influencing its behavior in biological and chemical systems.

pKa Determination The pKa value reflects the basicity of the amino groups in the molecule. The introduction of an electronegative fluorine atom near a basic nitrogen center typically lowers the pKa, making the amine less basic. yuntsg.comscientificupdate.com The magnitude of this effect is highly dependent on the distance and relative orientation of the fluorine atom to the nitrogen. yuntsg.com For this compound, the fluorine at the C-2 position is expected to significantly reduce the pKa of the piperidine (B6355638) nitrogen compared to the unsubstituted piperidine. The pKa can be determined experimentally using methods like potentiometric titration or capillary electrophoresis.

Lipophilicity Determination Lipophilicity, commonly expressed as logP (the partition coefficient between octanol (B41247) and water) or logD (the distribution coefficient at a specific pH), is a key property in drug discovery. Fluorination can modulate lipophilicity; while a single fluorine atom can increase lipophilicity, its effect on basicity also plays a role. researchgate.net A decrease in pKa leads to a lower proportion of the protonated (more water-soluble) species at physiological pH, which can in turn affect the distribution coefficient (logD₇.₄). researchgate.net Lipophilicity is typically measured using the shake-flask method or estimated using reversed-phase HPLC.

Interactive Table 4: Influence of Fluorination on Physicochemical Properties of Piperidines

| Compound | Property | Effect of Fluorine | Rationale |

| This compound | pKa | Decrease compared to piperidine | Inductive electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, weakening its basicity. yuntsg.com |

| This compound | Lipophilicity (logD₇.₄) | Modulation | The effect is complex, resulting from the interplay between the intrinsic lipophilicity of fluorine and the fluorine-induced decrease in pKa. researchgate.net |

Stereochemical Analysis and Enantiomeric Purity Determination (e.g., Chiral HPLC)

This compound contains two stereocenters (at C-2 and C-3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). The analysis and separation of these stereoisomers are critical, as they may possess different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is the most common method for separating enantiomers and determining enantiomeric purity (or enantiomeric excess, ee). nih.gov

Derivatization: Since this compound lacks a chromophore for UV detection and may not interact strongly with the chiral stationary phase (CSP), a pre-column derivatization step is often necessary. The primary amino group can be reacted with a chiral derivatizing agent or a UV-active achiral agent like p-toluenesulfonyl chloride. nih.gov This creates diastereomeric derivatives (if a chiral agent is used) or enantiomeric derivatives with a chromophore, which can then be separated on a suitable CSP.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak AD-H) are widely used and effective for separating a broad range of chiral compounds, including derivatized amines. nih.gov

The method allows for the quantification of each enantiomer, providing a precise measure of enantiomeric purity.

Interactive Table 5: Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Derivatization Agent | p-Toluenesulfonyl chloride (to introduce a UV chromophore) |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Polar organic mode (e.g., Ethanol with a basic additive like diethylamine) |

| Flow Rate | 0.5 mL/min |

| Detector | UV detector (e.g., at 228 nm) |

| Resolution | A resolution factor (Rs) > 1.5 is typically desired for baseline separation. |

Future Directions and Emerging Research Avenues for 2 Fluoro 3 Piperidinamine

Development of Novel Fluorination Strategies for Piperidine (B6355638) Systems

The synthesis of fluorinated piperidines, particularly with precise stereochemical control, remains a challenging endeavor. researchgate.net Future research will likely focus on the development of more efficient, selective, and scalable fluorination methods. A significant trend is the move towards late-stage fluorination, which involves introducing fluorine atoms into complex molecules at a later step in the synthetic sequence. researchgate.net This approach is highly valuable as it allows for the rapid diversification of drug candidates and the synthesis of analogues that would be difficult to access through traditional methods. researchgate.net

Emerging strategies such as dearomatization-hydrogenation of fluoropyridine precursors are showing great promise for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. researchgate.net These methods, utilizing catalysts like rhodium and palladium, enable the conversion of readily available starting materials into valuable fluorinated piperidine building blocks. researchgate.netnih.gov However, challenges such as catalyst deactivation and the need for pre-functionalized precursors in some methods still need to be addressed. researchgate.net

Future developments are expected in the following areas:

Catalytic C-H Fluorination: Direct and selective fluorination of C-H bonds in the piperidine ring would be a transformative technology, avoiding the need for pre-installed functional groups.

Enantioselective Fluorination: The development of new chiral fluorinating reagents and catalysts will be crucial for accessing specific stereoisomers of fluorinated piperidines, which often exhibit different biological activities.

Flow Chemistry for Fluorination: The use of microfluidic reactors can offer safer and more efficient conditions for handling hazardous fluorinating agents, facilitating the scale-up of these reactions. researchgate.net

New Fluorinating Reagents: The design of novel electrophilic and nucleophilic fluorinating agents with improved reactivity, selectivity, and handling characteristics is an ongoing area of research. nih.gov

Exploration of New Biological Targets for Fluoropiperidine Scaffolds

The piperidine ring is a prevalent scaffold in many approved drugs and bioactive compounds, and the addition of fluorine can modulate their activity and selectivity. tandfonline.comresearchgate.net Future research will involve screening fluoropiperidine libraries against a wider range of biological targets to identify novel therapeutic applications.

Current research has highlighted the potential of fluorinated piperidines in several disease areas:

Neurodegenerative Diseases: Piperidine derivatives are being investigated for Alzheimer's disease, and the introduction of fluorine can fine-tune their properties as, for example, cholinesterase inhibitors. researchgate.netnih.gov

Diabetes: Fluorine-substituted piperidines have shown notable inhibitory effects on α-glucosidase, an important target for managing diabetes. nih.gov

Oncology: The piperidine moiety is frequently found in anticancer drugs, and fluorination can enhance their efficacy and pharmacokinetic profiles. tandfonline.comnih.gov Spiro-piperidine derivatives, for instance, have shown promising antiproliferative properties. whiterose.ac.uk

Infectious Diseases: Fluorinated heterocyclic compounds, including those with a piperidine core, are being explored for their potential as antiviral, antibacterial, and antiparasitic agents. tandfonline.com

A key strategy for future exploration will be to leverage the effect of fluorine on the basicity (pKa) of the piperidine nitrogen. researchgate.net This modulation can be used to optimize interactions with specific targets while minimizing off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity. researchgate.net For example, the axial positioning of a fluorine atom in a piperidine ring has been shown to increase the basicity of the nitrogen, leading to improved efficacy in certain drug candidates like the kinesin spindle protein (KSP) inhibitor MK-0731. researchgate.net

Advancements in Computational Design and Prediction for Piperidinamines

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design and prediction of the properties of new chemical entities. For fluorinated piperidinamines, these approaches can accelerate the research and development process in several ways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the structural features of piperidine derivatives and their biological activity. tandfonline.commdpi.com These models can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. researchgate.nettandfonline.com For instance, QSAR models have been developed for piperidine-derived compounds that inhibit the p53-HDM2 interaction in cancer. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques allow researchers to visualize and analyze the binding of fluorinated piperidinamines to their biological targets at the atomic level. rsc.orgtandfonline.com This understanding can guide the design of derivatives with improved binding affinity and selectivity. Molecular dynamics simulations can also reveal the influence of fluorine on the conformational preferences of the piperidine ring and how this affects target engagement. researchgate.netrsc.org

Prediction of Physicochemical and ADMET Properties: In silico tools can predict key properties such as lipophilicity (logP), solubility, permeability, and metabolic stability, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netijper.org For fluorinated compounds, predicting these properties is crucial, as fluorine can have a significant impact on them. Chemoinformatic tools have been used to evaluate the effect of fluorination on the pKa of piperidines, which is linked to hERG channel affinity and potential cardiotoxicity. nih.govacs.org

Future advancements will likely involve the integration of artificial intelligence and machine learning to develop more accurate predictive models. arxiv.orgnih.gov These models will be trained on large datasets of experimental data to better understand the complex interplay between the position of fluorine and other substituents on the piperidine ring and the resulting biological activity and pharmacokinetic properties.

Integration of High-Throughput Screening in Early Research Phases for Derivatives

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds against a specific biological target. nih.govchemdiv.com The integration of HTS in the early phases of research on 2-Fluoro-3-piperidinamine derivatives will be crucial for accelerating the discovery of new lead compounds.

Key aspects of this integration include:

Diverse Compound Libraries: The creation of diverse libraries of fluorinated piperidine derivatives is a prerequisite for successful HTS campaigns. colorado.eduthermofisher.com These libraries should explore a wide range of substitution patterns and stereochemistries to maximize the chances of finding a hit.

Miniaturized and Automated Assays: HTS relies on miniaturized and automated assays that can be performed in 96-, 384-, or even 1536-well plates. nih.gov A wide range of assay formats, including biochemical, cellular, and phenotypic assays, can be adapted for HTS. nuvisan.com

Label-Free Detection Methods: The development of label-free HTS methods, such as SAMDI (self-assembled monolayers for desorption/ionization) mass spectrometry, can overcome some of the limitations of traditional fluorescence-based assays and reduce the incidence of false positives. nih.gov

Fragment-Based Screening: In addition to screening for drug-like molecules, fragment-based screening can be employed. whiterose.ac.uknuvisan.com This involves screening smaller, less complex molecules (fragments) that can then be optimized and grown into more potent lead compounds. nuvisan.com Fluorinated piperidines are well-suited as 3D fragments for these campaigns. whiterose.ac.uk

The data generated from HTS campaigns can be used to build structure-activity relationships and inform the design of next-generation compounds. chemdiv.com The combination of HTS with computational modeling will create a powerful feedback loop, where experimental data is used to refine predictive models, which in turn guide the design of new compounds for screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.